1-(1,4-dioxan-2-yl)-N-methylmethanamine

描述

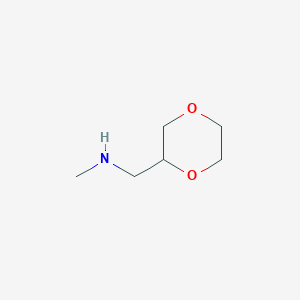

Structure

3D Structure

属性

IUPAC Name |

1-(1,4-dioxan-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7-4-6-5-8-2-3-9-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQGIBVMSBPIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1COCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394323 | |

| Record name | 1-(1,4-Dioxan-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264254-04-8 | |

| Record name | 1-(1,4-Dioxan-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(1,4-dioxan-2-yl)methyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 1,4 Dioxan 2 Yl N Methylmethanamine

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure 1-(1,4-dioxan-2-yl)-N-methylmethanamine is of significant interest, necessitating precise control over the stereochemistry of the chiral center at the C2 position of the dioxane ring. Advanced strategies focus on asymmetric induction, the use of chiral catalysts and auxiliaries, and effective resolution techniques to achieve high enantiomeric purity.

Asymmetric Induction in Dioxane Ring Formation

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, driven by a chiral feature in the substrate, reagent, or catalyst. wikipedia.orgmsu.edu In the context of this compound, this is crucial during the formation of the heterocyclic 1,4-dioxane (B91453) core.

A key strategy involves the catalyzed reaction of achiral precursors to generate a chiral intermediate which then cyclizes to form the dioxane ring. For instance, a patented process for the (2R)-enantiomer utilizes the reaction between epoxy chloropropane and 2-chloroethanol. google.com The stereochemistry is induced by a salen catalyst, which directs the reaction to preferentially form (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol. google.com This chiral alcohol is the pivotal intermediate that, through subsequent intramolecular cyclization and functional group manipulation, yields the desired enantiomer of the final product. google.com The effectiveness of this induction step is paramount as it dictates the enantiomeric excess of the subsequent intermediates and the final compound.

The mechanism of asymmetric induction in this context relies on the chiral catalyst creating a diastereomeric transition state with a lower activation energy for the formation of one enantiomer over the other. wikipedia.org

Enantioselective Synthesis via Chiral Auxiliaries and Catalysis

Enantioselective synthesis employs chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. wikipedia.orgbath.ac.uk Chiral catalysts, like the salen catalyst mentioned previously, introduce chirality in the transition state (external asymmetric induction), while chiral auxiliaries are temporarily incorporated into the substrate to direct a stereoselective reaction before being removed (relayed asymmetric induction). wikipedia.org

Chiral Catalysis: The synthesis of (2R)-(1,4-dioxane-2-yl)-N-methylmethanamine hydrochloride provides a concrete example of chiral catalysis. google.com A salen catalyst is employed in the initial step to achieve kinetic resolution, directly producing the desired chiral compound. google.com This method is advantageous as it avoids the need for high-cost chiral column chromatography, which can be difficult to scale for industrial production. google.com Chiral heteroaromatic N-oxides are another class of powerful catalysts that can provide suitable electronic environments in transition states for asymmetric reactions. researchgate.net

| Catalyst Type | Precursors | Key Intermediate | Method | Ref. |

| Salen Catalyst | Epoxy chloropropane, 2-chloroethanol | (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol | Kinetic Resolution | google.com |

Chiral Auxiliaries: While specific examples for the direct synthesis of this compound using chiral auxiliaries are not prominently documented in the provided search results, the principle remains a cornerstone of asymmetric synthesis. wikipedia.org This strategy involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then sterically or electronically directs subsequent reactions to occur on a specific face of the molecule, creating a new stereocenter with high diastereoselectivity. bath.ac.uk Following the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product. Examples of commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine amides. wikipedia.org

Diastereoselective Control and Resolution Techniques

Diastereoselective control is critical when multiple stereocenters are formed during a reaction. The goal is to favor the formation of one diastereomer over all others. While the target compound itself has only one stereocenter, diastereoselective control is fundamental in many synthetic routes that may involve intermediates with multiple chiral centers.

Resolution Techniques: When an enantioselective synthesis is not feasible or results in low enantiomeric excess, resolution techniques are employed to separate a racemic mixture.

Kinetic Resolution: This technique is explicitly used in the synthesis of the (2R)-enantiomer of the target compound. google.com Kinetic resolution involves reacting a racemic mixture with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. This results in one enantiomer being consumed faster, leaving an excess of the less reactive enantiomer.

Chiral Chromatography: This is a physical method of separation. The racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the stationary phase, leading to different retention times and thus separation. However, this method is noted to be expensive and prone to contamination, making it less ideal for industrial-scale production of this compound. google.com

Novel Synthetic Approaches and Route Development

The development of new synthetic routes for this compound is driven by the need for increased efficiency, sustainability, and access to structural analogs. Modern approaches include multicomponent reactions and the application of green chemistry principles.

Multicomponent Reactions (MCRs) for Core Structure Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.govrug.nl They allow for the rapid construction of complex molecules from simple starting materials.

While a specific MCR for the direct synthesis of this compound is not detailed in the available literature, a hypothetical approach can be conceptualized. The 1,4-dioxane ring structure could potentially be assembled via a domino reaction that incorporates the key heteroatoms and carbon backbone in a single pot. For example, a reaction involving a diol, an aldehyde, and another component could be envisioned to construct the core. Isocyanide-based MCRs (IMCRs), such as the Ugi or Passerini reactions, are particularly powerful for generating molecular diversity and are widely used in the synthesis of active pharmaceutical ingredients (APIs). nih.gov A future synthetic route could potentially involve an MCR to assemble a precursor which is then cyclized to form the dioxane ring.

Green Chemistry Principles in Synthesis Optimization

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net Optimizing the synthesis of this compound according to these principles is crucial for sustainable manufacturing.

Key principles applicable to this synthesis include:

Catalysis: The use of catalytic methods, as seen in the patented synthesis employing a salen catalyst, is superior to stoichiometric reagents in terms of waste reduction. google.com Developing heterogeneous catalysts could further improve sustainability by simplifying catalyst recovery and reuse.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. MCRs are inherently advantageous in this regard.

Use of Safer Solvents: The patented synthesis mentions the use of dichloromethane, a halogenated solvent with environmental and health concerns. google.com Green chemistry encourages the replacement of such solvents with more benign alternatives like water, ethanol, or greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). nih.govresearchgate.net

Energy Efficiency: Exploring alternative energy sources such as microwave irradiation or ultrasonication can often reduce reaction times and energy consumption compared to conventional heating. researchgate.net A comparative study on the synthesis of 1,4-dihydropyridines showed that microwave and ultrasonic methods were more efficient and less time-consuming than conventional techniques. researchgate.net

| Green Chemistry Principle | Application in Synthesis | Potential Improvement |

| Catalysis | Use of a homogeneous salen catalyst. google.com | Development of a recyclable heterogeneous catalyst. |

| Atom Economy | Multi-step synthesis. google.com | Design of a convergent synthesis or an MCR approach. |

| Safer Solvents | Use of dichloromethane. google.com | Replacement with greener solvents (e.g., 2-MeTHF, CPME). nih.gov |

| Energy Efficiency | Conventional heating methods. | Application of microwave or ultrasonic irradiation. researchgate.net |

Flow Chemistry and Continuous Processing Applications

The pharmaceutical industry is increasingly transitioning from traditional batch processing to continuous manufacturing, a shift motivated by advantages such as improved safety, cost-effectiveness, and product quality. researchgate.net Continuous flow chemistry, which utilizes continuously flowing streams of reactants, has emerged as a key technology for enhancing synthetic efficiency through automation and optimization. mdpi.comresearchgate.net This approach allows for the seamless coupling of reaction steps, eliminating the need to isolate and purify intermediates. mdpi.com Key benefits over batch methods include superior mixing, efficient heat transfer, and enhanced safety profiles. mdpi.comrsc.org

While specific applications of flow chemistry for the synthesis of this compound are not extensively documented in publicly available literature, the principles can be applied to its synthesis and that of related dioxane derivatives. For instance, the synthesis of a key benzodioxan pharmaceutical intermediate was successfully scaled up using a continuous flow method involving an intramolecular SNAr cyclization at high temperatures. researchgate.net This demonstrates the capability of flow reactors to handle reaction conditions that might be challenging in conventional batch processes. researchgate.netmit.edu

The advantages of continuous processing are particularly evident in multistep syntheses, where intermediates are directly transferred between reactors. mdpi.com This methodology can be combined with other enabling technologies like photochemistry, electrochemistry, and microreactor technology to further enhance synthetic routes. researchgate.net For the synthesis of amine-containing compounds, flow chemistry offers precise control over reaction parameters, which is crucial for managing exothermic reactions and handling potentially hazardous reagents often used in amination and methylation steps. rsc.org

Table 1: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Operation | Discontinuous, step-by-step | Uninterrupted, integrated steps mdpi.com |

| Scale | Large, single vessel | Small, modular reactors rsc.org |

| Heat Transfer | Often inefficient, potential for hotspots | Highly efficient, superior temperature control mdpi.com |

| Safety | Higher risk with exothermic reactions/hazardous materials | Enhanced safety due to small reaction volumes rsc.org |

| Process Control | Manual or semi-automated | Fully automated, precise control mdpi.com |

| Product Quality | Potential for batch-to-batch variability | High consistency and reproducibility researchgate.net |

Precursor Chemistry and Functional Group Interconversions

The synthesis of this compound relies on the strategic construction of its core components: the 1,4-dioxane ring and the N-methylmethanamine side chain.

The 1,4-dioxane scaffold is a prevalent feature in many pharmaceutical agents and natural products. thieme-connect.de Several synthetic routes are available for its construction, starting from various feedstocks.

One common method involves the acid-catalyzed intramolecular cyclization of diethylene glycol. google.com This process can be performed with high selectivity using zeolite catalysts such as ZSM-5 or zeolite beta, which minimizes the competing intermolecular polymerization that occurs with homogeneous acid catalysts. google.com The reaction is typically carried out at temperatures ranging from 50°C to 482°C. google.com

Another versatile approach begins with readily available epoxides. enamine.net The key step is the ring-opening of an epoxide with an ethylene (B1197577) glycol monosodium salt, followed by the cyclization of the resulting diol to form the 1,4-dioxane ring. enamine.net This method is effective for producing a variety of 2-mono-, 2,2-, and 2,3-disubstituted 1,4-dioxane derivatives. enamine.net

A third strategy utilizes the reaction of chiral 1,2-diols with vinyl selenones in the presence of a base. nih.gov This Michael-Initiated Ring-Closure (MIRC) reaction proceeds in one pot and yields enantiopure substituted 1,4-dioxanes in good to excellent yields. nih.gov This method is particularly valuable for creating stereochemically defined dioxane frameworks. nih.gov

Table 2: Synthetic Routes to the 1,4-Dioxane Ring

| Starting Material (Feedstock) | Key Reagents/Catalysts | Description | Reference(s) |

|---|---|---|---|

| Diethylene Glycol | Zeolites (ZSM-5, Zeolite beta), Acid | Intramolecular cyclization under heat. Zeolites provide high selectivity. | google.com |

| Epoxides | Ethylene glycol monosodium salt | Epoxide ring-opening followed by cyclization of the intermediate diol. | enamine.net |

The introduction of the N-methyl group onto the primary amine precursor is a critical step. Achieving mono-methylation while avoiding overalkylation to the tertiary amine is a common synthetic challenge. researchgate.netnih.gov Several methodologies have been developed for the selective N-methylation of primary amines.

One approach uses paraformaldehyde as a C1 source in the presence of a copper-hydride (CuH) catalyst. nih.gov This method has shown success for both aromatic and aliphatic primary amines. nih.gov Other traditional methylating agents include methanol, dimethyl carbonate, and formic acid. nih.govrsc.org

Catalytic systems are central to achieving high selectivity. Ruthenium pincer complexes, for example, can catalyze the N-alkylation of amines using alcohols as the alkylating agents. researchgate.net Similarly, zinc-based catalysts have been employed for N-methylation using carbon dioxide and hydrosilanes. rsc.org These catalytic processes often operate under mild conditions and offer sustainable alternatives to traditional alkylating agents. researchgate.netnih.govrsc.org

The synthesis of specific enantiomers of this compound requires stereocontrolled strategies. One patented process for synthesizing the (2R) enantiomer starts with epoxy chloropropane and 2-chloroethanol. google.com The key steps involve a salen-catalyzed reaction to form a chiral chlorohydrin intermediate, followed by cyclization and subsequent reaction with methylamine (B109427). google.com

Another effective strategy involves using enantiomerically pure starting materials. As mentioned previously, the reaction of chiral 1,2-diols with vinyl selenones can produce enantiopure substituted 1,4-dioxanes. nih.gov This approach directly installs the desired stereochemistry into the dioxane ring system, which can then be carried through to the final product.

The use of chiral derivatizing reagents (CDRs) is another powerful technique for separating enantiomers. researchgate.net Although not a direct synthetic route to a single enantiomer, a primary amine precursor could be reacted with a chiral reagent to form diastereomers. These diastereomers can then be separated using standard chromatographic techniques, after which the chiral auxiliary can be cleaved to yield the desired enantiopure amine. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1 1,4 Dioxan 2 Yl N Methylmethanamine

Fundamental Reaction Pathways of the Dioxane Ring

The 1,4-dioxane (B91453) ring is a saturated six-membered heterocycle containing two ether linkages. Its chemistry is largely defined by the reactivity of these oxygen atoms and the adjacent C-O bonds. While generally stable, the ring can participate in several key reaction types under specific conditions.

Ring-Opening Reactions and Regioselectivity

The cleavage of the dioxane ring is a significant reaction pathway, typically initiated by electrophilic attack on one of the ether oxygens. 1,3-Dioxanes are known to be labile toward Brønsted or Lewis acid reagents thieme-connect.de. This principle extends to 1,4-dioxane systems, where acid catalysis facilitates the protonation of an oxygen atom, weakening the adjacent C-O bond and making it susceptible to nucleophilic attack, leading to ring scission.

The regioselectivity of this cleavage—which C-O bond breaks—is a critical aspect. In substituted dioxanes, the cleavage is governed by both electronic and steric factors. For instance, reductive ring-opening of related 1,3-dioxane (B1201747) acetals with reagents like diisobutylaluminium hydride (DIBALH) or sodium cyanoborohydride (NaBHCN) shows high regioselectivity, influenced by the ability of the reagent to coordinate with the oxygen atoms researchgate.net. While specific studies on 1-(1,4-dioxan-2-yl)-N-methylmethanamine are not prevalent, general principles suggest that cleavage would be influenced by the nature of the attacking reagent and the potential for intramolecular participation by the side-chain's nitrogen atom. More recently, Frustrated Lewis Pairs (FLPs) have been shown to effect the ring-opening of 1,4-dioxane, forming zwitterionic adducts acs.org.

| Reagent/Condition | Dioxane Type | Typical Outcome | Reference |

|---|---|---|---|

| Lewis Acids (e.g., AlCl₃) with LiAlH₄ | 1,3-Dioxane Acetals | Regioselective formation of a primary alcohol and a protected secondary alcohol. | researchgate.net |

| Frustrated Lewis Pairs (e.g., B(C₆F₅)₃ / Phosphine) | 1,4-Dioxane | Formation of a zwitterionic ring-opened product. | acs.org |

| Acetylenic Alkoxides | Dioxane derivative of closo-dodecaborate | Ring scission and formation of new ether linkages. | mdpi.com |

Functionalization of the Dioxane Scaffold

The 1,4-dioxane structure serves as a versatile scaffold in medicinal chemistry and organic synthesis. nih.govresearchgate.net Functionalization can be achieved either by constructing the ring from pre-functionalized components or by direct modification of the intact ring. Synthesis of substituted 1,4-dioxanes often begins with the ring-opening of a substituted epoxide by a diol, followed by intramolecular cyclization. enamine.netthieme-connect.com

Direct functionalization of the saturated C-H bonds of the dioxane ring presents a more modern and atom-economical approach. One notable method is the nickel-catalyzed oxidative C(sp³)-H arylation, which allows for the introduction of aryl groups directly onto the dioxane scaffold. nih.gov This type of reaction demonstrates the potential to modify the core structure of this compound without degrading the ring, opening pathways to novel derivatives.

Stability and Degradation Mechanisms under Controlled Conditions

The 1,4-dioxane ring is chemically robust under many conditions, including basic, oxidative, and reductive environments, which contributes to its utility as a solvent and scaffold thieme-connect.deresearchgate.net. However, its persistence also makes it an environmental pollutant, prompting extensive research into its degradation.

Under controlled laboratory settings, advanced oxidation processes (AOPs) have proven effective for breaking down the dioxane ring. The UV/H₂O₂ process, for example, degrades 1,4-dioxane through a radical mechanism, generating a series of intermediates including aldehydes (formaldehyde, acetaldehyde) and organic acids (glycolic acid, oxalic acid) before eventual mineralization to CO₂ and H₂O acs.org. Similarly, UV-activated persulfate is also highly effective in degrading dioxane mdpi.com. While these studies focus on the parent 1,4-dioxane, the degradation of this compound would be expected to proceed through similar ring-opening and oxidation pathways, with additional reactions involving the N-methylmethanamine side chain.

| Degradation Method | Key Reactive Species | Identified Intermediates for 1,4-Dioxane | Reference |

|---|---|---|---|

| UV/H₂O₂ | Hydroxyl Radicals (•OH) | Formaldehyde, Acetaldehyde, Glycolic Acid, Oxalic Acid | acs.org |

| UV/Persulfate (PDS) | Sulfate Radicals (SO₄•⁻) | Aldehydes, Organic Acids | mdpi.com |

| Biodegradation | Microbial Enzymes | Various metabolic intermediates depending on the microbial strain. | enviro.wikinih.gov |

Reactivity of the N-Methylmethanamine Moiety

The exocyclic N-methylmethanamine group is a secondary amine, and its chemistry is dominated by the lone pair of electrons on the nitrogen atom. This lone pair imparts both nucleophilic and basic properties to the molecule.

Nucleophilic Properties and Alkylation Reactions

The nitrogen atom in the N-methylmethanamine moiety acts as a strong nucleophile, readily attacking electrophilic centers. chemguide.co.uklibretexts.org A classic example is its reaction with alkyl halides in nucleophilic substitution reactions to form tertiary amines. However, a significant challenge in the alkylation of secondary amines is the potential for over-alkylation. masterorganicchemistry.com The tertiary amine product is often more nucleophilic than the starting secondary amine, leading it to compete for the remaining alkyl halide and form a quaternary ammonium (B1175870) salt. chemguide.co.ukmasterorganicchemistry.com

To achieve selective mono-alkylation, specific synthetic strategies are often employed. Reductive amination, which involves reacting the secondary amine with an aldehyde or ketone to form an iminium ion that is subsequently reduced, is a common method. google.com Catalytic methods have also been developed, such as an iridium-catalyzed reductive alkylation that efficiently converts secondary amines to tertiary amines using an aldehyde and a silane (B1218182) reducing agent. nih.gov

| Reaction Type | Reagents | Primary Product | Key Challenge/Feature | Reference |

|---|---|---|---|---|

| Direct Alkylation | Alkyl Halide (e.g., R-Br) | Tertiary Amine | Risk of over-alkylation to form quaternary ammonium salt. | chemguide.co.ukmasterorganicchemistry.com |

| Reductive Amination | Aldehyde (R-CHO), Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine | High selectivity for mono-alkylation. | google.com |

| Iridium-Catalyzed Alkylation | Aldehyde (R-CHO), Silane (e.g., Et₃SiH), [IrCl(cod)]₂ | Tertiary Amine | Efficient catalytic method. | nih.gov |

Acylation and Sulfonylation Processes

The nucleophilic nitrogen readily reacts with acylating and sulfonylating agents. The reaction with acyl chlorides or acid anhydrides is typically vigorous and leads to the formation of a stable N,N-disubstituted amide. chemguide.co.uklibretexts.org Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields the corresponding sulfonamide. These reactions are generally high-yielding and are fundamental transformations for secondary amines. The formation of these derivatives can also serve as a method for protecting the amine functionality during subsequent synthetic steps.

Oxidation and Reduction Transformations

The presence of both an ether and an amine functionality within this compound offers multiple sites for oxidation and reduction, leading to a variety of potential products. The likely pathways for these transformations are discussed below.

Oxidation:

The oxidation of this compound can be expected to occur at several positions, primarily at the carbon atoms adjacent to the oxygen and nitrogen atoms, as these are the most activated sites.

Oxidation of the Dioxane Ring: Cyclic ethers are known to undergo oxidation to form lactones. In the case of the 1,4-dioxane ring, oxidation at the carbon atom alpha to the ether oxygen (C2) could lead to the formation of a lactone derivative. This process often involves the use of strong oxidizing agents.

Oxidation of the N-methylmethanamine Side Chain: The amine functionality is also susceptible to oxidation. This can occur through several pathways:

N-dealkylation: Oxidative removal of the methyl group or the entire methanamine moiety is a common reaction for N-alkylamines. This would lead to the formation of 1-(1,4-dioxan-2-yl)methanamine or 1,4-dioxane-2-carbaldehyde, respectively.

Oxidation of the α-carbon: The carbon atom attached to the nitrogen is activated and can be oxidized to form an imine or, upon further hydrolysis, a carbonyl compound. For this compound, this would result in the formation of an N-(1,4-dioxan-2-ylmethyl)-N-methyliminium intermediate, which could then hydrolyze.

N-oxidation: The nitrogen atom itself can be oxidized to form an N-oxide, particularly with the use of reagents like hydrogen peroxide or peroxy acids.

The chemoselectivity of the oxidation would be highly dependent on the choice of oxidant and reaction conditions.

| Potential Oxidation Product | Site of Oxidation | Plausible Reagents |

| Lactone derivative | Dioxane ring (C2) | Strong oxidizing agents (e.g., KMnO4, RuO4) |

| 1-(1,4-dioxan-2-yl)methanamine | N-methyl group | Oxidative dealkylation agents |

| 1,4-dioxane-2-carbaldehyde | C-N bond cleavage | Strong oxidizing conditions |

| N-oxide derivative | Nitrogen atom | Peroxy acids (e.g., m-CPBA), H2O2 |

Reduction:

The reduction of this compound is generally less facile than its oxidation, as both the ether and amine functionalities are relatively resistant to reduction under standard conditions. However, certain transformations are possible:

Reductive Cleavage of the Dioxane Ring: Under harsh conditions, such as with strong reducing agents and Lewis acids, the C-O bonds of the dioxane ring could be cleaved. This is not a typical transformation and would likely require forcing conditions.

Reductive Amination (indirect): While not a direct reduction of the starting material, if the compound were to be oxidized to an iminium intermediate, this could then be reduced back to the amine or a related amine derivative.

Advanced Mechanistic Elucidation Studies

Computational chemistry provides powerful tools to investigate reaction mechanisms. For the oxidation of this compound, density functional theory (DFT) calculations could be employed to model the reaction pathways.

Transition State Geometry: By calculating the transition state structures for various oxidative pathways (e.g., hydrogen abstraction from the C2 of the dioxane ring versus the carbon alpha to the nitrogen), the relative activation energies can be determined. This would provide a theoretical prediction of the most likely site of initial oxidation.

Reaction Coordinate Analysis: Following the intrinsic reaction coordinate (IRC) from the transition state would confirm that it connects the reactant and the expected product, providing a detailed picture of the bond-breaking and bond-forming events along the reaction pathway. For instance, in a hydrogen abstraction mechanism, the C-H bond would lengthen while the H-oxidant bond forms in the transition state.

The rates and selectivity of chemical reactions are often profoundly influenced by the solvent and the presence of catalysts.

Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction kinetics. For the oxidation of this compound, a polar protic solvent might stabilize charged intermediates, potentially favoring pathways that involve ionic species. Conversely, a nonpolar solvent might favor radical pathways. The choice of solvent can also influence the chemoselectivity between oxidation of the dioxane ring and the amine side chain.

Catalysis: Many oxidation reactions are facilitated by catalysts.

Metal-based catalysts: Transition metal complexes are often used to catalyze the oxidation of ethers and amines. The catalyst can activate the oxidant or the substrate, lowering the activation energy of the reaction. For example, a ruthenium-based catalyst could facilitate the oxidation of the dioxane ring to a lactone.

Organocatalysts: Non-metal catalysts can also be employed. For instance, oxoammonium salts are known to catalyze the oxidation of amines.

The table below summarizes the expected influence of solvents and catalysts on the reaction kinetics.

| Factor | Influence on Reaction Kinetics | Expected Effect on this compound Reactions |

| Solvent Polarity | Can stabilize charged intermediates and transition states. | Polar solvents may favor ionic oxidation pathways. |

| Solvent H-bonding | Can solvate and stabilize reactants and products. | Protic solvents may influence the reactivity of the amine group. |

| Metal Catalysts | Lower activation energy by activating the oxidant or substrate. | Could enhance the rate and selectivity of oxidation at either the ether or amine. |

| Organocatalysts | Can provide alternative, lower-energy reaction pathways. | Could offer selective oxidation of the amine functionality. |

Isotopic labeling is a powerful experimental technique used to trace the fate of specific atoms during a chemical reaction, thereby elucidating the reaction mechanism.

Deuterium (B1214612) Labeling: By selectively replacing hydrogen atoms with deuterium at different positions in this compound, the site of initial attack by an oxidant can be determined. For example, if the compound is deuterated at the C2 position of the dioxane ring, and a significant kinetic isotope effect (a slower reaction rate for the deuterated compound) is observed, it would suggest that C-H bond cleavage at this position is part of the rate-determining step.

Carbon-13 and Nitrogen-15 Labeling: While more synthetically challenging, labeling with 13C or 15N could provide definitive proof of bond cleavages and rearrangements. For instance, 13C labeling of the methyl group could be used to follow its fate during N-dealkylation reactions.

These isotopic labeling experiments, in conjunction with kinetic studies and computational analysis, would provide a detailed and robust understanding of the chemical reactivity and mechanistic pathways of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Conformation

No specific studies on the electronic structure and bonding of 1-(1,4-dioxan-2-yl)-N-methylmethanamine were found. Such an analysis would typically involve methods like Density Functional Theory (DFT) to calculate properties such as molecular orbital energies (HOMO-LUMO gap), charge distribution, and bond orders.

A detailed conformational analysis of this compound is not available. This type of study would identify the various chair and boat conformations of the dioxane ring and the rotational isomers of the N-methylmethanamine side chain, along with their relative energies to determine the most stable conformers.

Theoretical predictions of spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies for IR and Raman spectroscopy) for this compound have not been published. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.

Theoretical Studies on Reaction Mechanisms and Energetics

There are no available studies calculating the Gibbs free energy and enthalpy for reaction pathways involving this compound. These thermodynamic parameters are crucial for understanding the spontaneity and energy changes of chemical reactions.

The modeling of transition states and the calculation of activation barriers for reactions of this compound have not been reported. This information is essential for determining reaction kinetics and understanding the mechanisms of chemical transformations.

Solvent Effects Modeling (e.g., using implicit solvation models like CPCM in Gaussian)

The biological and chemical behavior of a molecule is significantly influenced by its environment, particularly the solvent. Implicit solvation models are powerful computational tools used to approximate the effect of a solvent on a solute without explicitly representing the solvent molecules. One of the widely used methods is the Conductor-like Polarizable Continuum Model (CPCM), often implemented in computational chemistry software like Gaussian. gaussian.com

For this compound, modeling solvent effects using CPCM would involve placing the molecule in a virtual cavity within a dielectric continuum that represents the bulk solvent. This allows for the calculation of various properties in a solvated state, such as conformational energies, reaction energetics, and electronic properties. The choice of solvent in the model is crucial; for instance, modeling the compound in water (ε ≈ 80) versus a less polar solvent like 1,4-dioxane (B91453) (ε ≈ 2.2) would reveal significant differences in its behavior and stability. gaussian.comresearchgate.net

Table 1: Theoretical Solvation Free Energies of this compound in Different Solvents (Hypothetical Data)

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) |

| Water | 78.39 | -8.5 |

| Methanol | 32.63 | -6.2 |

| Acetonitrile | 36.64 | -5.8 |

| 1,4-Dioxane | 2.21 | -2.1 |

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of CPCM calculations.

These calculations can provide insights into how this compound might interact with biological macromolecules in an aqueous environment, predicting its solubility and partitioning behavior.

Structure-Activity Relationship (SAR) and Ligand Design Principles (for analogous bioactive compounds)

While direct structure-activity relationship (SAR) studies on this compound are not extensively documented, valuable insights can be gleaned from research on analogous compounds containing the 1,4-dioxane moiety. researchgate.netnih.gov The 1,4-dioxane ring is a recognized scaffold in medicinal chemistry, appearing in compounds with a range of biological activities. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, enabling the prediction of biological activity from a molecule's chemical structure. itmedicalteam.plijert.org For a series of analogues of this compound, a QSAR model could be developed to correlate physicochemical properties with a specific biological activity.

The process would involve:

Data Set Compilation: Gathering a set of 1,4-dioxane derivatives with known biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., topological, electronic, steric) for each compound.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A hypothetical QSAR equation for a series of 1,4-dioxane analogues might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * PSA + 1.5 * (presence of H-bond donor) + constant

This equation would suggest that higher lipophilicity (LogP) and the presence of a hydrogen bond donor enhance activity, while a larger polar surface area (PSA) is detrimental. Such models are instrumental in prioritizing the synthesis of new, potentially more potent analogues. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In the context of this compound, if a biological target is hypothesized or identified, molecular docking can be employed to predict its binding mode and affinity. researchgate.netnih.gov

For instance, if analogues of this compound are known to inhibit a particular enzyme, the crystal structure of that enzyme could be used for docking studies. The docking simulation would place this compound into the active site of the enzyme and score the different binding poses based on a scoring function that estimates the binding free energy.

Table 2: Predicted Binding Affinities of this compound Analogues to a Hypothetical Target Protein (Illustrative Data)

| Compound Analogue | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | - | -7.2 | ASP120, TYR85 |

| Analogue A | Addition of a phenyl group | -8.5 | ASP120, TYR85, PHE210 |

| Analogue B | Replacement of methylamine (B109427) with ethylamine | -7.0 | ASP120, TYR85 |

| Analogue C | Hydroxylation of the dioxane ring | -7.8 | ASP120, TYR85, SER90 |

Note: This data is for illustrative purposes to demonstrate the output of molecular docking studies.

The results of such studies can elucidate key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. This information is invaluable for the rational design of more potent and selective ligands.

De novo design involves the computational creation of novel molecular structures with desired properties. nih.govnih.gov Starting from a scaffold like this compound or a known ligand for a target, de novo design algorithms can "grow" new molecules within the constraints of a binding site or a set of desired physicochemical properties. researchgate.netescholarship.org

These algorithms can explore a vast chemical space to propose novel analogues that may not be intuitively obvious. The generated structures can then be evaluated using QSAR models and molecular docking to prioritize the most promising candidates for synthesis and experimental testing. This approach accelerates the discovery of new bioactive compounds by focusing synthetic efforts on molecules with a higher probability of success.

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are indispensable for the detailed molecular characterization of 1-(1,4-dioxan-2-yl)-N-methylmethanamine. These methods provide profound insights into the compound's three-dimensional structure, the configuration of its stereocenters, and its dynamic behavior in solution.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) for Stereoisomer Differentiation and Dynamics

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural and stereochemical analysis of this compound. Due to the presence of a chiral center at the C2 position of the dioxane ring, this compound exists as a pair of enantiomers, (R)- and (S)-1-(1,4-dioxan-2-yl)-N-methylmethanamine.

Standard one-dimensional ¹H and ¹³C NMR spectra provide foundational information about the molecular structure. For instance, the ¹H NMR spectrum of 1,4-dioxane (B91453) typically shows a singlet at approximately 3.69 ppm due to the high symmetry of the molecule. However, in the case of a 2-substituted derivative like this compound, the protons of the dioxane ring become chemically non-equivalent, leading to more complex splitting patterns that can be resolved and assigned using two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

For the differentiation of stereoisomers, advanced NMR techniques are employed. While enantiomers are indistinguishable in a non-chiral solvent, the use of chiral solvating agents (CSAs), such as Pirkle's alcohol, can induce diastereomeric interactions, leading to separate signals for the (R)- and (S)-enantiomers in the NMR spectrum. This allows for the determination of enantiomeric purity.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be utilized to investigate the through-space proximity of protons, providing critical information about the preferred conformation of the dioxane ring (chair or twist-boat) and the orientation of the N-methylmethanamine substituent (axial or equatorial). Studies on similar 2-substituted 1,4-dioxane systems have shown that the substituent's orientation is influenced by factors like the anomeric effect and intramolecular interactions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is illustrative and based on typical chemical shifts for similar structural motifs.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | ~2.4 | Singlet |

| -CH₂-N | ~2.6 - 2.8 | Multiplet |

| Dioxane Ring Protons | ~3.4 - 4.0 | Complex Multiplets |

| H-2 (Dioxane Ring) | ~3.8 | Multiplet |

High-Resolution Mass Spectrometry (HRMS) for Impurity Profiling and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound and for identifying and quantifying impurities. By providing highly accurate mass measurements (typically to within 5 ppm), HRMS allows for the unambiguous determination of the molecular formula.

In the context of impurity profiling, HRMS coupled with a chromatographic separation technique like liquid chromatography (LC-HRMS) can detect and identify process-related impurities and degradation products, even at trace levels. This is crucial for ensuring the quality and purity of the compound.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. For this compound, a primary fragmentation pathway is the α-cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This would result in the formation of a stable iminium ion. Another characteristic fragmentation would involve the cleavage of the dioxane ring.

Table 2: Predicted HRMS Fragmentation for this compound This table presents hypothetical major fragments based on known fragmentation patterns of amines and ethers.

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 132.1025 | Protonated Molecular Ion (C₆H₁₄NO₂) |

| [M-CH₃]⁺ | 117.0790 | Loss of a methyl group |

| [C₂H₆N]⁺ | 44.0500 | Iminium ion from α-cleavage |

| [C₄H₇O₂]⁺ | 87.0446 | Fragment from cleavage of the side chain |

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. byopera.combiotools.usspark904.nl VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.usspark904.nl The resulting VCD spectrum is unique to a specific enantiomer, with its mirror-image enantiomer producing a spectrum of equal magnitude but opposite sign. nih.gov

To assign the absolute configuration of this compound, the experimental VCD spectrum of one of the enantiomers is measured. biotools.us This experimental spectrum is then compared to a theoretically calculated VCD spectrum for a known configuration (e.g., the (R)-enantiomer). biotools.us These theoretical spectra are typically generated using density functional theory (DFT) calculations. byopera.com A good correlation between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. biotools.us VCD is particularly advantageous as it does not require crystallization of the compound, a prerequisite for X-ray crystallography. biotools.usspark904.nl

Advanced Chromatographic and Separation Science

Advanced chromatographic techniques are essential for the separation of enantiomers and the high-sensitivity analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the benchmark method for separating the enantiomers of this compound and determining the enantiomeric excess (ee) of a sample. rsc.org This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, their separation.

A variety of CSPs are commercially available, with polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) being widely used for the separation of a broad range of chiral compounds. rsc.org The development of a chiral HPLC method for this compound would involve screening different CSPs and optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol) to achieve baseline separation of the (R)- and (S)-enantiomers. rsc.orgwiley-vch.de The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 3: Illustrative Chiral HPLC Method Parameters This table provides a hypothetical example of a chiral HPLC method for enantiomeric separation.

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol (B130326) (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Expected Retention Time (t_R) for (R)-enantiomer | e.g., 8.5 min |

| Expected Retention Time (t_R) for (S)-enantiomer | e.g., 10.2 min |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) with Isotope Dilution for High-Sensitivity Analysis

For high-sensitivity and high-selectivity analysis, particularly in complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with isotope dilution is the method of choice. While this compound itself may require derivatization to improve its volatility for GC analysis, this technique offers excellent performance for trace-level quantification.

Isotope dilution involves spiking the sample with a known amount of a stable isotope-labeled internal standard, such as 1-(1,4-dioxan-2-yl)-N-(methyl-d₃)methanamine. This internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Because the internal standard behaves identically to the analyte during sample preparation and analysis, it effectively corrects for any sample loss or matrix effects, leading to highly accurate and precise quantification. nih.gov

The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation transitions for both the analyte and the internal standard, which significantly reduces background noise and interferences.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for both analytical and preparative separation of chiral molecules, offering a greener alternative to high-performance liquid chromatography (HPLC) by utilizing supercritical carbon dioxide as the primary mobile phase. wiley.comuva.es Its advantages include faster analysis times and reduced consumption of organic solvents, stemming from the low viscosity and high diffusivity of supercritical fluids. uva.es SFC is particularly well-suited for the chiral resolution of polar compounds like primary and secondary amines, which can be challenging to separate on standard polysaccharide-based chiral stationary phases (CSPs). wiley.com

The successful separation of amines using SFC often depends on the careful selection of the chiral stationary phase, the organic co-solvent (modifier), and mobile phase additives. For primary amines, crown ether-based CSPs have demonstrated excellent enantioselectivity. wiley.com These phases operate effectively with an acidic additive in the mobile phase. wiley.com Another class of stationary phases, based on derivatized cyclofructans (CFs), has also proven effective for separating primary amines under SFC conditions without the need for aqueous mobile phases. chromatographyonline.com

The choice of organic modifier and additives is crucial for optimizing selectivity and peak shape. Alcohols such as methanol, ethanol, and isopropanol are common modifiers. wiley.comchromatographyonline.com For crown ether columns, an acidic additive like trifluoroacetic acid (TFA) is typically required, while polysaccharide columns may necessitate a basic additive. wiley.com However, for certain cyclofructan phases, basic additives can destroy enantioselectivity, whereas an acidic/basic additive pair, such as trifluoroacetic acid–triethylamine, can yield excellent results. chromatographyonline.com

The table below summarizes typical parameters used in the SFC separation of chiral amines.

| Parameter | Description | Typical Conditions | Rationale/Effect on Separation |

| Stationary Phase | The chiral selector responsible for enantiomeric recognition. | Crown-ether (e.g., Crownpak® CR-I (+)), Derivatized Cyclofructan (e.g., Larihc CF6-P), Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives). wiley.comchromatographyonline.comchromatographyonline.com | The choice of CSP is critical for achieving enantioselectivity. Crown ethers and cyclofructans are particularly effective for primary amines. wiley.comchromatographyonline.com |

| Mobile Phase | Supercritical fluid, typically CO2, mixed with an organic modifier. | CO2 with modifiers such as Methanol, Ethanol, or Isopropanol. wiley.comchromatographyonline.com | The modifier helps to increase the solubility of the analyte in the mobile phase and influences retention and selectivity. chromatographyonline.com |

| Additives | Small amounts of acidic or basic compounds added to the modifier. | Acidic: Trifluoroacetic Acid (TFA). Basic: Ammonium (B1175870) Hydroxide. Acid/Base Pair: TFA/Triethylamine (TEA). wiley.comchromatographyonline.com | Additives improve peak shape and can be essential for enantioselectivity by interacting with the analyte and stationary phase. chromatographyonline.com |

| Flow Rate | The velocity of the mobile phase through the column. | Higher than typical HPLC (e.g., 4 mL/min). uva.eschromatographyonline.com | The low viscosity of supercritical fluids allows for high flow rates, leading to faster analyses without significant loss of efficiency. uva.es |

| Back Pressure | The pressure maintained downstream of the column to keep the CO2 in a supercritical state. | Typically >7.38 MPa (the critical pressure of CO2). chromatographyonline.com | Essential for maintaining the supercritical state and influencing fluid density, which affects analyte retention. |

| Temperature | The temperature of the column. | Typically above 31.1 °C (the critical temperature of CO2). chromatographyonline.com | Affects the properties of the supercritical fluid and the kinetics of mass transfer. |

| Detection | Method for detecting the analyte as it elutes from the column. | Photodiode Array (PDA), Mass Spectrometry (MS), Fluorescence Detector (FLD). wiley.comchromatographyonline.com | PDA provides UV-Vis spectra, while MS offers mass information for identification. FLD offers high sensitivity for fluorescent compounds or derivatives. chromatographyonline.com |

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization is a crucial strategy in analytical chemistry used to modify an analyte, such as this compound, to make it more suitable for a specific analytical method. youtube.com For amines, derivatization is often necessary to overcome issues like poor volatility for gas chromatography (GC) or the lack of a strong chromophore for UV detection in HPLC. sigmaaldrich.comresearchgate.net The process involves reacting a functional group of the analyte with a derivatizing reagent to form a derivative with improved analytical properties. sigmaaldrich.com

Strategies for Amine Derivatization to Improve Chromatographic Resolution and Detection

The primary goals of derivatizing amines are to increase their volatility, improve thermal stability for GC analysis, and enhance detectability for HPLC. youtube.comthermofisher.com Derivatization can reduce the polarity of amines, leading to better peak shapes and improved resolution in chromatography. thermofisher.comnih.gov

For HPLC analysis, derivatization reagents are used to attach a chromophoric or fluorophoric tag to the amine. thermofisher.com This allows for highly sensitive and selective detection using UV-Vis or fluorescence detectors. thermofisher.comnih.gov Pre-column derivatization, where the reaction occurs before the sample is injected into the chromatograph, is a common and effective technique. sigmaaldrich.comthermofisher.com

For GC analysis, derivatization is essential as most amines are not sufficiently volatile. youtube.comnih.gov Reagents are used to replace the active hydrogens on the amine group with nonpolar moieties, thereby increasing volatility and thermal stability. researchgate.netsigmaaldrich.com Common derivatization reactions for GC include silylation, acylation, and alkylation. youtube.comresearchgate.netnih.gov

The following table details common derivatization reagents for amines.

| Derivatizing Reagent | Abbreviation | Target Functional Group | Analytical Technique | Benefit of Derivatization |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary and Secondary Amines | HPLC | Forms stable, highly fluorescent derivatives. thermofisher.comresearchgate.net |

| o-Phthalaldehyde | OPA | Primary Amines (in the presence of a thiol) | HPLC | Rapid reaction to form fluorescent derivatives. thermofisher.comnih.gov |

| 5-Dimethylaminonaphthalene-1-sulfonyl chloride | DNS-Cl (Dansyl Chloride) | Primary and Secondary Amines, Phenols | HPLC | Creates highly fluorescent and stable derivatives. thermofisher.comnih.gov |

| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Primary and Secondary Amines | HPLC | Forms fluorescent derivatives for sensitive detection. mdpi.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Amines, Alcohols, Carboxylic Acids | GC-MS | Silylation agent that increases volatility and thermal stability. nih.gov |

| Methyl Chloroformate | MCF | Amines, Organic Acids | GC-MS | Alkylation agent that forms stable derivatives with good chromatographic properties. nih.gov |

| Trifluoroacetic Anhydride | TFAA | Primary and Secondary Amines | GC | Acylation agent that increases volatility for GC analysis. nih.gov |

Application of Chiral Derivatizing Reagents for Enantiomeric Purity Analysis

Determining the enantiomeric purity of a chiral compound is critical, particularly in the pharmaceutical industry. wiley.com One effective method for this analysis is the use of a chiral derivatizing reagent (CDR). This approach involves reacting the enantiomeric mixture of the analyte with a pure enantiomer of the CDR. This reaction creates a pair of diastereomers, which have different physical properties and can therefore be separated using standard, non-chiral chromatography techniques like HPLC or GC. acs.org

This indirect method of chiral separation offers an alternative to using expensive chiral stationary phases. acs.org The key requirements for a successful CDR are that it must be enantiomerically pure, the reaction should proceed to completion without causing racemization of the analyte, and the resulting diastereomers must be chromatographically resolvable. acs.org

Several types of CDRs have been developed for the analysis of chiral amines. These reagents often contain a reactive group that forms a covalent bond with the amine and a chiral center that induces the formation of diastereomers.

The table below lists examples of chiral derivatizing reagents used for the enantiomeric separation of amines.

| Chiral Derivatizing Reagent (CDR) | Abbreviation | Reaction Product | Analytical Technique |

| (+)-1-(9-Fluorenyl)ethyl Chloroformate | FLEC | Diastereomeric carbamates | HPLC acs.orgacs.org |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate | GITC | Diastereomeric thioureas | HPLC acs.org |

| (S)-α-Methoxybenzyl Isocyanate | MIB | Diastereomeric ureas | HPLC nih.gov |

| Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) | FDAA | Diastereomeric dinitrophenyl (DNP) derivatives | HPLC mdpi.com |

Applications and Advanced Research Directions in Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

The stereochemistry of a molecule is crucial for its biological function, making the synthesis of enantiomerically pure compounds a primary goal in modern chemistry, particularly for the pharmaceutical and agrochemical industries. nih.govresearchgate.netnih.gov Chiral building blocks are essential starting materials in asymmetric synthesis, allowing for the construction of complex molecules with precise three-dimensional arrangements. nih.govsemanticscholar.org 1-(1,4-dioxan-2-yl)-N-methylmethanamine, especially its (R)-enantiomer, is recognized as such a key building block. google.com

A patented synthesis process for (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride highlights its importance. google.com The method employs a kinetic resolution technique to directly synthesize the chiral compound from readily available starting materials like epichlorohydrin (B41342) and 2-chloroethanol, overcoming the high costs and difficulties associated with chiral column separation. google.com The availability of enantiopure forms of this compound is fundamental to its application in stereoselective synthesis. nih.gov

Asymmetric Construction of Pharmaceuticals and Agrochemicals

Asymmetric synthesis is a cornerstone of drug development, as different enantiomers of a drug can have vastly different pharmacological effects. nih.govresearchgate.net The 1,4-dioxane (B91453) moiety is a recognized chemotype in drug discovery, often used to improve properties like solubility and bioavailability. thieme-connect.de The chiral nature of this compound makes it an attractive starting point for synthesizing complex chiral drugs. researchgate.net

The synthesis of enantiopure heterocycles like piperidines and morpholines, which are prevalent motifs in pharmaceuticals, often relies on chiral precursors. nih.govresearchgate.net The amine functionality and the chiral center adjacent to the dioxane ring in this compound provide reactive handles for elaboration into more complex structures, enabling the construction of novel pharmaceutical candidates with controlled stereochemistry. researchgate.netchemistryviews.org

Ligand and Catalyst Development for Stereoselective Transformations

The development of new catalysts and ligands is critical for advancing asymmetric synthesis. nih.gov The 1,4-dioxane framework can be incorporated into ligands for asymmetric catalysis. thieme-connect.de For instance, certain substituted 1,4-dioxanes have been successfully used as chiral ligands in asymmetric hydrogenation reactions. thieme-connect.de

The nitrogen and oxygen atoms within this compound offer potential coordination sites for metal centers. This suggests its utility in creating novel chiral ligands for a variety of stereoselective transformations. By modifying the amine group or other parts of the molecule, a library of ligands could be developed to catalyze reactions such as asymmetric additions, reductions, or cross-coupling reactions, which are fundamental in synthetic organic chemistry.

Scaffold for Bioactive Molecule Development

Design and Synthesis of Advanced 1,4-Dioxane-Based Analogues

Starting from a core scaffold, medicinal chemists can design and synthesize a wide range of analogues to explore structure-activity relationships (SAR). mdpi.com Research has shown that chemical modifications on the 1,4-dioxane ring can lead to compounds with significantly different biological activities. nih.govebi.ac.uk

For example, a series of multitarget 1,4-dioxane compounds have been synthesized and evaluated for their potential in treating complex neurological disorders like Parkinson's disease and schizophrenia. nih.gov In these studies, the core N-((1,4-dioxan-2-yl)methyl)amine scaffold was elaborated with various phenoxyethan-1-amine moieties. The position of substituents on the phenoxy group was found to be critical for the compounds' affinity and activity at dopamine (B1211576) (D2-like) and serotonin (B10506) (5-HT1A) receptors. nih.gov Another study demonstrated that moving an aromatic moiety on the 1,4-dioxane ring of known 5-HT1A receptor agonists could switch their functional profile from agonist to antagonist, with the resulting compounds showing antitumor activity. nih.govebi.ac.uk These examples underscore the potential of the this compound scaffold for generating diverse and potent bioactive molecules.

Table 1: Examples of Synthesized 1,4-Dioxane-Based Analogues and Their Targets This table is interactive. You can sort and filter the data.

| Derivative Name | Modification on Scaffold | Target Receptor(s) | Potential Application | Reference |

|---|---|---|---|---|

| 2-methoxy derivative (Compound 3) | Addition of a 2-methoxyphenoxy)ethan-1-amine moiety | 5-HT1A/D4 agonism; D2/D3/5-HT2A antagonism | Schizophrenia | nih.gov |

| 3-hydroxy derivative (Compound 8) | Addition of a 3-hydroxyphenoxy)ethan-1-amine moiety | D2 partial agonism; D3/D4/5-HT1A full agonism | Parkinson's Disease | nih.gov |

| Antagonist (Compound 11) | Shifted diphenyl moiety from position 6 to 3 on dioxane ring | 5-HT1A antagonism | Antitumor (Prostate Cancer) | nih.govebi.ac.uk |

Exploration of Biological Mechanisms of Action for Derived Compounds

Understanding the mechanism of action is crucial for developing safe and effective drugs. Research into compounds derived from the 1,4-dioxane scaffold has provided insights into their biological activity. While studies on 1,4-dioxane itself have focused on its toxicological profile, revealing perturbations in pathways related to oxidative stress and DNA damage, research on more complex derivatives has uncovered specific therapeutic mechanisms. biorxiv.orgdrugbank.com

For instance, the multitarget 1,4-dioxane derivatives designed for schizophrenia and Parkinson's disease act by modulating specific dopamine and serotonin receptor subtypes in the central nervous system. nih.gov The shift from agonist to antagonist activity observed in 5-HT1A receptor ligands by simply re-positioning a substituent on the dioxane ring highlights how subtle structural changes on the scaffold can dramatically alter the interaction with a biological target. nih.govebi.ac.uk Docking simulations have been used to rationalize these findings, providing a molecular-level understanding of the features that govern agonist versus antagonist activity. nih.gov

Prodrug Strategies and Advanced Delivery Systems for Derived Compounds

A prodrug is an inactive compound that is converted into an active drug within the body. nih.gov This strategy is often used to improve a drug's absorption, distribution, metabolism, and excretion (ADMET) properties. nih.gov For bioactive compounds derived from the this compound scaffold, prodrug approaches could be employed to enhance their therapeutic potential.

For example, the secondary amine in the scaffold could be temporarily masked with a functional group that is cleaved under specific physiological conditions, such as changes in pH or the presence of certain enzymes. nih.gov Carbamates, for instance, have been successfully used as prodrug moieties for phenol-containing natural products to create more potent and selective chemotherapeutic agents. rsc.org Similar strategies could be adapted for hydroxylated analogues derived from the 1,4-dioxane scaffold. While specific research on prodrugs of this compound derivatives is not yet prominent, the principles of prodrug design are broadly applicable and represent a promising future direction for optimizing the delivery and efficacy of these compounds. nih.govrsc.org

Future Research Perspectives and Translational Potential

The exploration of novel chemical entities is a cornerstone of modern organic synthesis and medicinal chemistry. The compound this compound, with its distinct structural features, represents a scaffold with considerable potential for further investigation. The future research and translational applications of this molecule and its derivatives are intrinsically linked to the adoption of cutting-edge technologies and methodologies in chemical sciences. These advanced approaches are poised to accelerate discovery, optimize processes, and ensure the sustainable development of new chemical matter.

Integration with Automated Synthesis and High-Throughput Experimentation

The advancement of automated synthesis platforms and high-throughput experimentation (HTE) presents a significant opportunity to accelerate the exploration of the chemical space surrounding this compound. nih.govresearchgate.net These technologies enable the rapid execution of a large number of reactions in parallel, facilitating the efficient optimization of reaction conditions and the generation of extensive compound libraries for screening. researchgate.netnih.gov

The synthesis of this compound itself, which can be achieved through routes such as the reaction of (2S)-1,4-dioxin-2-methyl-4-methyl p-toluenesulfonate ester with methylamine (B109427), is amenable to automation. google.com By integrating robotic liquid handlers and automated reactors, variations in catalysts, solvents, temperatures, and reactant stoichiometries can be systematically investigated to maximize yield and purity.

Furthermore, HTE can be employed to create a diverse library of derivatives. By varying the amine component or modifying the dioxane ring, a vast array of analogs can be synthesized. This parallel synthesis approach is crucial for establishing structure-activity relationships (SAR) in drug discovery programs. nih.gov Software platforms can assist in the design of these experimental arrays and the subsequent analysis of analytical data, creating a closed-loop workflow for discovery. nih.gov

Table 1: Illustrative High-Throughput Experimentation Parameters for Analog Synthesis

| Parameter | Variables to be Screened | Rationale |

| Amine Reactant | Primary and secondary amines (e.g., ethylamine, propylamine, dimethylamine) | To explore the impact of N-substituent size and electronics on biological activity. |

| Solvent | Aprotic polar (e.g., THF, DMF), protic (e.g., Ethanol, Methanol), non-polar (e.g., Toluene) | To optimize reaction kinetics and solubility of reactants and products. |

| Catalyst | Palladium-based, Copper-based, Nickel-based catalysts for potential cross-coupling reactions | To explore novel and more efficient synthetic pathways for derivatization. |

| Temperature | Range from ambient temperature to reflux conditions | To determine the optimal energy input for reaction efficiency and selectivity. |

| Base | Organic (e.g., Triethylamine), Inorganic (e.g., Potassium Carbonate) | To optimize the nucleophilicity of the amine and neutralize acidic byproducts. |

The data generated from these high-throughput experiments can rapidly inform subsequent rounds of synthesis, leading to a more focused and efficient exploration of the chemical landscape around the core this compound scaffold.

Data-Driven Discovery and Machine Learning in Chemical Space Exploration

The vast datasets generated from HTE provide a fertile ground for the application of data-driven discovery methods and machine learning (ML). mdpi.comrsc.org These computational tools can identify complex patterns and relationships within the data that may not be apparent through manual analysis, thereby guiding the synthesis of new molecules with improved properties. nih.govnih.gov

Machine learning models, trained on data from the synthesis and screening of this compound analogs, can be used to predict the properties of virtual compounds before they are synthesized. mdpi.com This "in silico" screening significantly reduces the time and resources required for hit identification and lead optimization. nih.gov Generative models, a class of ML algorithms, can even propose entirely new molecular structures based on the learned chemical patterns, potentially uncovering novel scaffolds with high predicted activity and desirable physicochemical properties. rsc.org

The process of exploring chemical space with these tools involves several key steps:

Data Curation: Aggregating and standardizing data from HTE, including reaction conditions, yields, and biological activity.

Model Training: Using the curated dataset to train predictive models. These can range from quantitative structure-activity relationship (QSAR) models to more complex deep learning architectures. nih.govdoaj.org

Virtual Screening: Employing the trained models to predict the properties of large virtual libraries of compounds related to this compound.

Iterative Design: Synthesizing and testing the most promising candidates identified through virtual screening, and feeding the new data back into the model to improve its predictive power.

This iterative cycle of design, synthesis, testing, and learning accelerates the discovery process, enabling a more strategic and efficient exploration of the vast chemical space. nih.gov

Development of Sustainable and Economically Viable Synthetic Routes

For any chemical compound to have translational potential, particularly in pharmaceuticals or materials science, the development of sustainable and economically viable synthetic routes is paramount. Future research on this compound should prioritize "green chemistry" principles to minimize environmental impact and production costs. researchgate.net

Current synthetic approaches may rely on harsh reagents, multiple protection/deprotection steps, or costly chiral separations. google.com A key research direction is the development of catalytic and atom-economical reactions that reduce waste and energy consumption. researchgate.net For instance, exploring enzymatic resolutions or asymmetric catalysis could provide more sustainable access to specific stereoisomers, such as the (R)- and (S)-enantiomers, which may have different biological activities.

Table 2: Key Considerations for Sustainable Synthesis Development

| Principle of Green Chemistry | Application to this compound Synthesis |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. |

| Use of Safer Solvents | Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO2. |

| Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. researchgate.net |

| Catalysis | Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. |

| Renewable Feedstocks | Investigating the use of bio-based starting materials for the synthesis of the dioxane core. |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(1,4-dioxan-2-yl)-N-methylmethanamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 1,4-dioxan-2-ylmethanamine (SMILES: NCC1COCCO1) with methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) yields the N-methyl derivative. Yield optimization requires controlled stoichiometry (1.2:1 methylating agent:amine), inert atmosphere, and temperature monitoring (60–80°C) to minimize side reactions like over-alkylation . Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm purity and structure.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : NMR spectroscopy (¹H, ¹³C, DEPT-135) is primary for structural elucidation. Key signals include the N-methyl singlet (~2.2 ppm) and dioxane ring protons (3.6–4.0 ppm). Discrepancies in integration or splitting patterns may arise from conformational flexibility of the dioxane ring. Cross-validation with IR (C-O-C stretch at ~1120 cm⁻¹) and high-resolution mass spectrometry (HRMS) ensures accuracy. For ambiguous results, computational tools like density functional theory (DFT) can predict NMR shifts and compare with experimental data .

Q. How does the dioxane ring influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : The 1,4-dioxane ring confers hydrolytic stability under neutral to mildly acidic conditions but may undergo ring-opening in strong acids (pH < 2) or bases (pH > 12). Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC monitoring reveal degradation pathways. For instance, acidic conditions may protonate the amine, leading to dioxane ring cleavage. Buffered solutions (pH 6–8) and inert storage conditions (argon, −20°C) are recommended for long-term stability .

Advanced Research Questions

Q. What computational strategies are used to predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Molecular docking and molecular dynamics simulations can model interactions with catalytic surfaces (e.g., transition metals). For example, DFT calculations (B3LYP/6-311+G(d,p)) assess electron density distribution, identifying the amine nitrogen and dioxane oxygen as potential coordination sites. Solvent effects (e.g., dielectric constant of water vs. THF) are incorporated via polarizable continuum models (PCM). Experimental validation via X-ray crystallography or EXAFS may resolve discrepancies between predicted and observed reactivity .

Q. How can factorial design optimize the synthesis of this compound to address yield-reproducibility challenges?